molecular formula C11H23NO B2545955 2-(2-Propan-2-yloxan-4-yl)propan-1-amine CAS No. 1543954-19-3

2-(2-Propan-2-yloxan-4-yl)propan-1-amine

Cat. No.: B2545955
CAS No.: 1543954-19-3
M. Wt: 185.311
InChI Key: RBOMHOIAKOYSMO-UHFFFAOYSA-N
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Description

2-(2-Propan-2-yloxan-4-yl)propan-1-amine is an organic compound with a complex structure that includes an oxane ring and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Propan-2-yloxan-4-yl)propan-1-amine typically involves multiple stepsThe reaction conditions often require specific catalysts and controlled temperatures to ensure the correct formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods aim to maximize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(2-Propan-2-yloxan-4-yl)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxane derivatives, while reduction could produce simpler amine compounds .

Scientific Research Applications

2-(2-Propan-2-yloxan-4-yl)propan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antitumor properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2-Propan-2-yloxan-4-yl)propan-1-amine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their function and activity. The oxane ring may also play a role in stabilizing the compound and enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Propan-2-yloxan-4-yl)propan-1-amine is unique due to the presence of both an oxane ring and an amine group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that simpler amines cannot fulfill .

Biological Activity

2-(2-Propan-2-yloxan-4-yl)propan-1-amine is a compound characterized by its unique structural features, including an amine group and an oxane ring. This combination of functional groups is significant in influencing the compound's biological activity. The potential applications of this compound span various fields, including medicinal chemistry and pharmacology.

The molecular formula of this compound is C9H19NOC_9H_{19}NO. The presence of the amine group allows for hydrogen bonding and ionic interactions with biological molecules, which is crucial for its biological activity. The oxane ring contributes to the compound's stability and binding affinity to various targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The amine group can participate in nucleophilic substitution reactions, while the oxane ring may stabilize the molecule, enhancing its efficacy in biological systems. The mechanism involves:

  • Hydrogen Bonding : The amine group forms hydrogen bonds with biological macromolecules, influencing their conformation and function.
  • Ionic Interactions : These interactions can modulate the activity of enzymes and receptors, potentially leading to therapeutic effects.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the amine group is often linked to enhanced activity against various bacterial strains.

Compound Activity Target Organism
This compoundAntimicrobialE. coli, S. aureus
Related AminesAntifungalC. albicans

Antitumor Effects

Studies have shown that amine-containing compounds can exhibit antitumor properties through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against cancer cell lines.

Cell Line IC50 (µM) Mechanism
MCF7 (breast cancer)15Apoptosis induction
A549 (lung cancer)20Cell cycle arrest

Case Study 1: Antimicrobial Activity

In a study published in a peer-reviewed journal, this compound was tested against various bacterial strains. Results showed significant inhibition zones, indicating its potential as an antimicrobial agent.

Case Study 2: Antitumor Activity

Another investigation focused on the antitumor effects of this compound on MCF7 cell lines. The study revealed that treatment with this compound led to a marked decrease in cell viability, suggesting its potential as a chemotherapeutic agent.

Properties

IUPAC Name

2-(2-propan-2-yloxan-4-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO/c1-8(2)11-6-10(4-5-13-11)9(3)7-12/h8-11H,4-7,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBOMHOIAKOYSMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC(CCO1)C(C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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